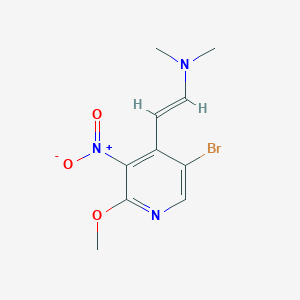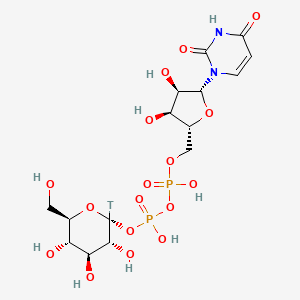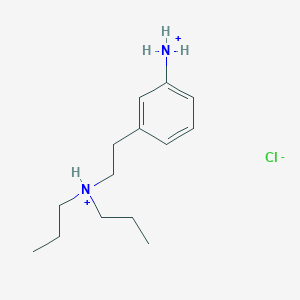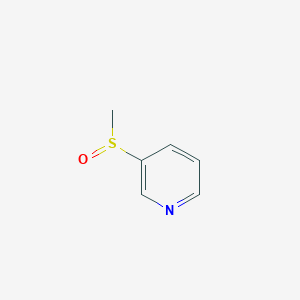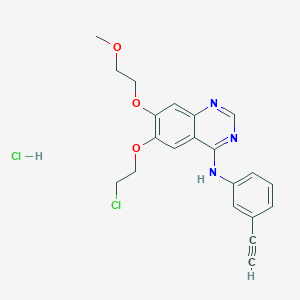
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of Erlotinib Hydrochloride, from which the modified compound is derived, has been explored through various methods aiming at improving yield, reducing costs, and enhancing purity. Barghi et al. (2012) described an improved method for synthesizing Erlotinib Hydrochloride using an inexpensive reagent, ammonium formate, as an in situ hydrogen donor, achieving a 92% yield at room temperature and overall synthesis completion in 7 steps with a 44% yield (Barghi et al., 2012). Similarly, Sun Jian (2013) and J. Min (2007) reported new synthetic routes that involve cyclization and Buchwald-Hartwig cross-coupling reactions, with total yields of 34% and 49%, respectively (Sun Jian, 2013), (J. Min, 2007).
Molecular Structure Analysis
Erlotinib Hydrochloride's molecular structure is characterized by non-covalent interactions, including hydrogen bonds and π-stacking, which are crucial for its pharmacological activity. A theoretical study by Aliabad and Chahkandi (2018) on Erlotinib Hydrochloride emphasized the importance of these interactions in forming a crystalline network, impacting its structural and optoelectronic properties (Aliabad & Chahkandi, 2018).
Chemical Reactions and Properties
The reactivity and transformation of Erlotinib Hydrochloride under various conditions have been extensively studied. Negreira et al. (2015) investigated its degradation during water chlorination, identifying nineteen transformation products, which highlight its chemical reactivity and the formation of potentially more toxic chlorinated products (Negreira et al., 2015).
Physical Properties Analysis
The physical properties of Erlotinib Hydrochloride, including solubility, stability, and form, are critical for its pharmacological effectiveness. Its stability under various stress conditions has been detailed by Mahajan et al. (2015), who found the drug to be stable under neutral, oxidative, and thermal stress conditions, but susceptible to acidic, basic, and photolytic degradation (Mahajan et al., 2015).
Chemical Properties Analysis
Erlotinib Hydrochloride's chemical properties, including its interaction with biological macromolecules, have been explored to understand its mechanism of action and potential side effects. Shahraki et al. (2021) studied its interaction with bovine liver catalase, showing significant structural and functional changes upon binding, which may contribute to understanding its pharmacodynamics (Shahraki et al., 2021).
Aplicaciones Científicas De Investigación
Erlotinib's Role in Non-Small Cell Lung Cancer (NSCLC)
Erlotinib has been extensively studied for its effectiveness in treating non-small cell lung cancer (NSCLC). It is an orally active inhibitor of the EGFR/HER1, part of a key regulatory pathway in cancer. Research has demonstrated erlotinib's ability to significantly improve overall survival, progression-free survival, and time to disease-related symptoms in patients with NSCLC who have failed first- or second-line chemotherapy. This makes erlotinib a vital option for third-line treatment, marking a significant advancement in NSCLC therapy (Blackhall, Rehman, & Thatcher, 2005).
Pharmacokinetic Profile and Therapeutic Drug Monitoring
The pharmacokinetic profile of erlotinib is characterized by significant variability that may affect efficacy and tolerability. Studies have focused on the therapeutic drug monitoring (TDM) of erlotinib to optimize its clinical benefits. These investigations suggest that TDM, alongside adjustments for tumor biomarkers, could help in individualizing therapy to enhance treatment outcomes (Petit-Jean et al., 2015).
Combination Therapy with Other Anticancer Agents
There is ongoing research into the combination of erlotinib with other anticancer agents, such as bevacizumab, to explore synergistic effects. The rationale behind combination therapy is to target multiple pathways involved in tumor growth and resistance mechanisms, potentially leading to improved treatment efficacy and patient outcomes. The exploration of such combinations is part of a broader effort to enhance the clinical success rates in oncology by leveraging the complementary mechanisms of action of different therapeutic agents (Efferth, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride | |
CAS RN |
183320-04-9 | |
| Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

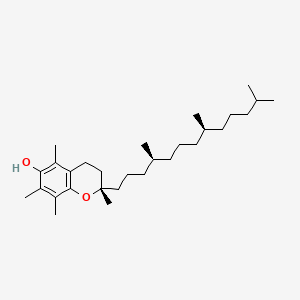
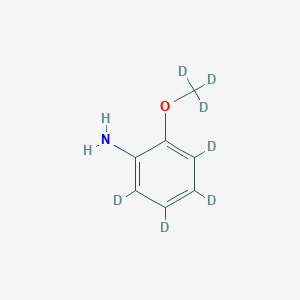
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

